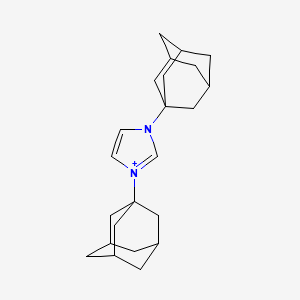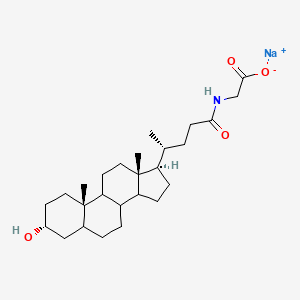
Sodium glycolithocholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycolithocholic acid sodium salt is a glycine-conjugated form of lithocholic acid, a secondary bile acid. It is known for its role in cholesterol metabolism and bile acid synthesis within the liver. This compound is significant in the absorption of dietary lipids in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glycolithocholic acid sodium salt generally involves the following steps:
Reacting lithocholic acid with diethylaminomethylformamide: to obtain the substrate.
Reacting the substrate with glycine: to generate glycolithocholic acid.
Industrial Production Methods
In industrial settings, the compound is typically synthesized by combining lithocholic acid with glycine under controlled conditions. The reaction is facilitated by the use of solvents like DMSO and ethanol to ensure proper solubility and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycolithocholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized bile acids.
Reduction: Formation of reduced bile acids.
Substitution: Formation of substituted bile acid derivatives.
Scientific Research Applications
Glycolithocholic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cholesterol metabolism and bile acid synthesis.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases and obesity.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mechanism of Action
Glycolithocholic acid sodium salt acts as a detergent to solubilize fats for absorption in the intestine. It binds to bile acids and facilitates their absorption. The compound interacts with various molecular targets, including bile acid receptors and transporters, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Glycocholic acid
- Glycodeoxycholic acid
- Glycoursodeoxycholic acid
- Sodium taurolithocholate
Uniqueness
Glycolithocholic acid sodium salt is unique due to its specific glycine conjugation, which enhances its solubility and absorption properties compared to other bile acids. This makes it particularly effective in promoting lipid absorption and cholesterol metabolism .
Properties
Molecular Formula |
C26H42NNaO4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |
InChI Key |
LQKBJAKZKFBLIB-DVTCRTTASA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


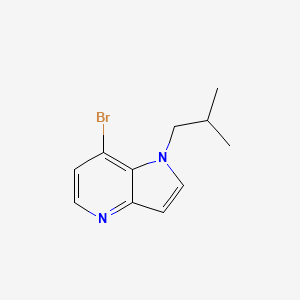


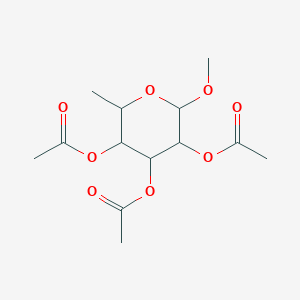

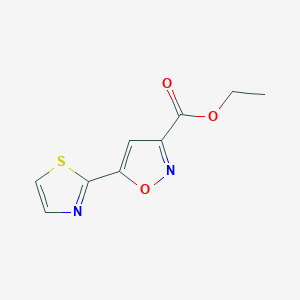


![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)

